molecular formula C16H25BO3 B3253966 2-(tert-Butoxy)phenylboronic Acid Pinacol Ester CAS No. 2304635-80-9

2-(tert-Butoxy)phenylboronic Acid Pinacol Ester

Cat. No.: B3253966
CAS No.: 2304635-80-9
M. Wt: 276.2 g/mol
InChI Key: GXFKFUVOJBFFHL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butoxy)phenylboronic Acid Pinacol Ester typically involves the reaction of 2-(tert-butoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-(tert-Butoxy)phenylboronic Acid Pinacol Ester undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(tert-Butoxy)phenylboronic Acid Pinacol Ester in chemical reactions involves the formation of a boronate complex, which undergoes transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling. This is followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[2-[(2-methylpropan-2-yl)oxy]phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BO3/c1-14(2,3)18-13-11-9-8-10-12(13)17-19-15(4,5)16(6,7)20-17/h8-11H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFKFUVOJBFFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101145115
Record name 1,3,2-Dioxaborolane, 2-[2-(1,1-dimethylethoxy)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101145115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2304635-80-9
Record name 1,3,2-Dioxaborolane, 2-[2-(1,1-dimethylethoxy)phenyl]-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2304635-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-[2-(1,1-dimethylethoxy)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101145115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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